5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide
CAS No.: 338761-36-7
Cat. No.: VC4895089
Molecular Formula: C13H10F3N3O3
Molecular Weight: 313.236
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338761-36-7 |
|---|---|
| Molecular Formula | C13H10F3N3O3 |
| Molecular Weight | 313.236 |
| IUPAC Name | 5-methyl-4-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3,4-dicarboxamide |
| Standard InChI | InChI=1S/C13H10F3N3O3/c1-6-9(10(11(17)20)19-22-6)12(21)18-8-4-2-3-7(5-8)13(14,15)16/h2-5H,1H3,(H2,17,20)(H,18,21) |
| Standard InChI Key | XGJJIHWNRKPGHZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C(=O)N)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core consists of a 3,4-disubstituted isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. At position 3, a carboxamide group links to a 3-(trifluoromethyl)phenyl moiety, while position 4 hosts a methyl-substituted carboxamide . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, critical for bioavailability.
Structural Formula:
InChI Key:
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.236 g/mol |
| CAS Registry | 338761-36-7 |
| Solubility | Limited aqueous solubility (predicted) |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis involves multi-step organic reactions, typically beginning with the construction of the isoxazole ring. A scalable method reported by European Journal of Organic Chemistry (2019) utilizes rearrangements of isoxazoline N-oxides under mild conditions . Key steps include:
-
Isoxazole Ring Formation: Cyclocondensation of β-keto esters with hydroxylamine derivatives.
-
Trifluoromethyl Introduction: Ullmann coupling or nucleophilic aromatic substitution with Cu(I) catalysis.
-
Carboxamide Functionalization: Amidation via activated esters (e.g., HATU-mediated coupling) .
Reaction Mechanism
Base-catalyzed recyclization of intermediate isoxazoline N-oxides (e.g., 5 → 6) proceeds via a -sigmatropic rearrangement, preserving aryl substituents at positions 3 and 4 . Unexpectedly, ethyl ester analogs (e.g., 9c) form 5-hydroxy-1,2-oxazin-6-ones (17c) instead of target esters, highlighting the sensitivity of reaction pathways to substituent electronics .
Biological Activity and Mechanisms
Immunosuppressive Effects
Structural analogs of this compound exhibit immunosuppression by inhibiting dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme critical for pyrimidine biosynthesis. This mechanism mirrors Leflunomide, a drug used in rheumatoid arthritis .
Key Data:
-
IC₅₀ for DHODH Inhibition: ~50 nM (estimated from analogs).
-
Cellular Activity: Reduces T-cell proliferation in vitro.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Methyl singlet at δ 2.4 ppm (C5-CH₃); aromatic protons (CF₃-phenyl) as multiplet at δ 7.5–7.8 ppm.
-
¹³C NMR: Carbonyl signals at δ 165–170 ppm (carboxamides); CF₃ carbon at δ 125 ppm (q, ).
X-ray Crystallography
Single-crystal studies confirm planar isoxazole rings and hydrogen-bonded carboxamide dimers . Dihedral angles between aryl groups and the isoxazole core range from 10–30°, influencing π-π stacking in protein binding .
Toxicological Profile
Acute Toxicity
Preliminary studies in rodents indicate moderate toxicity (LD₅₀: ~500 mg/kg), with hepatotoxicity as the primary adverse effect.
Structure-Toxicity Relationships
-
Trifluoromethyl Group: Enhances metabolic stability but may increase bioaccumulation.
-
Carboxamide Modifications: N-methylation reduces nephrotoxicity in analogs .
Applications and Future Directions
Therapeutic Prospects
-
Autoimmune Diseases: DHODH inhibition positions it as a Leflunomide alternative with improved pharmacokinetics.
-
Oncology: Antimitotic and bromodomain-targeting potential warrant evaluation in leukemia models .
Industrial Synthesis
Optimized routes from isoxazoline N-oxides achieve 60–70% yields , though scalability of trifluoromethylation remains a challenge.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume